molecular formula C19H20FN3O2S B2755655 (Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-54-5

(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2755655
CAS RN: 864976-54-5
M. Wt: 373.45
InChI Key: PSQXXUONSVLDRF-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H20FN3O2S and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show high efficiency in protecting steel against corrosion, offering both physical and chemical adsorption onto metal surfaces. This application is significant for extending the lifespan of metal in industrial processes (Zhiyong Hu et al., 2016).

Antimicrobial and Anticancer Activity

Novel benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. These studies highlight the importance of molecular structure in determining the effectiveness of these compounds against various bacterial strains and cancer cell lines (A. Deep et al., 2016).

Synthetic Methodologies

Research on benzothiazole derivatives includes the development of new synthetic methodologies for creating compounds with potential pharmacological activities. These methodologies facilitate the exploration of novel therapeutic agents by providing efficient routes for compound synthesis (M. Pişkin et al., 2020).

Enzyme Inhibition

The study of benzothiazole derivatives extends to their role as enzyme inhibitors, where they show promise in modulating the activity of enzymes involved in disease processes. This research has implications for developing new treatments for conditions such as Alzheimer's disease, cancer, and bacterial infections (S. Alyar et al., 2019).

properties

IUPAC Name

4-(dimethylamino)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-22(2)15-7-4-13(5-8-15)18(24)21-19-23(10-11-25-3)16-9-6-14(20)12-17(16)26-19/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQXXUONSVLDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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